molecular formula C7H9BrClNO B1383016 4-Bromo-5-methoxy-2-methylpyridine hydrochloride CAS No. 1803589-78-7

4-Bromo-5-methoxy-2-methylpyridine hydrochloride

Cat. No. B1383016
M. Wt: 238.51 g/mol
InChI Key: ACHQDRWRZNUQIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” consists of a pyridine ring with bromine, methoxy, and methyl substituents. The exact positions of these substituents on the pyridine ring are defined by the numbers 4, 5, and 2 respectively.


Physical And Chemical Properties Analysis

The physical state of “4-Bromo-5-methoxy-2-methylpyridine hydrochloride” at 20 degrees Celsius is solid . The compound should be stored at a temperature between 0-10°C .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : 4-Bromo-5-methoxy-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
  • Methods of Application or Experimental Procedures : The compound is used in sodium or nickel reductive coupling, side chain oxidation, and esterification . Unfortunately, the specific technical details or parameters of these procedures are not provided in the sources.
  • Results or Outcomes : The outcomes of these procedures are crown-ester-bipyridines and viologens . Quantitative data or statistical analyses are not provided in the sources.

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Summary of the Application : This compound is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as potential therapeutic agents for cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application or Experimental Procedures : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The specific technical details or parameters of these procedures are not provided in the source.
  • Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield obtained from a previously published synthesis starting from 2-bromo-4-methylpyridine .

General Use in Organic Synthesis

  • Summary of the Application : 4-Bromo-5-methoxy-2-methylpyridine hydrochloride is used as a raw material and intermediate in organic synthesis . It is used in the production of pharmaceuticals, agrochemicals, and dyes .
  • Results or Outcomes : The outcomes of these procedures are various pharmaceuticals, agrochemicals, and dyes . Quantitative data or statistical analyses are not provided in the source.

Synthesis of Trisubstituted Pyridinylimidazoles

  • Summary of the Application : This compound is used in the synthesis of trisubstituted pyridinylimidazoles . These are amongst the most prominent adenosine triphosphate (ATP) competitive inhibitors of p38α MAP kinase .
  • Methods of Application or Experimental Procedures : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The specific technical details or parameters of these procedures are not provided in the source.
  • Results or Outcomes : The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield obtained from a previously published synthesis starting from 2-bromo-4-methylpyridine .

Synthesis of Dyes

  • Summary of the Application : 4-Bromo-5-methoxy-2-methylpyridine hydrochloride is used as a raw material and intermediate in the synthesis of dyes .
  • Results or Outcomes : The outcomes of these procedures are various dyes . Quantitative data or statistical analyses are not provided in the source.

Safety And Hazards

“4-Bromo-5-methoxy-2-methylpyridine hydrochloride” is not intended for human or veterinary use. It may cause skin irritation and serious eye irritation . Precautions should be taken while handling this compound, including washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

4-bromo-5-methoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c1-5-3-6(8)7(10-2)4-9-5;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHQDRWRZNUQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)OC)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methoxy-2-methylpyridine hydrochloride

CAS RN

1803589-78-7
Record name 4-bromo-5-methoxy-2-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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